Physicochemical Differentiation: XLogP3 and TPSA Versus Structurally Closest Analogs
The target compound exhibits a computed XLogP3 of 2.3 and a TPSA of 70.8 Ų [1]. In contrast, the tetrahydrofuran-3-carboxamide analog (CAS 2034482-81-8) is predicted to have a lower XLogP3 and higher TPSA due to the saturated oxygen-containing ring, while the furan-2-carboxamide regioisomer (CAS not located in authoritative databases) presents altered hydrogen bonding geometry due to the shift in carboxamide attachment from the 3- to the 2-position of furan [1]. The naphthalene-1-carboxamide analog (CAS 2415514-33-7) is expected to show substantially higher lipophilicity and a larger planar aromatic surface, potentially altering membrane permeability and protein binding [1]. These differences are based on computed properties and structural inference rather than direct experimental comparison.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Tetrahydrofuran analog (CAS 2034482-81-8): XLogP3 not explicitly computed but expected lower; Naphthalene analog (CAS 2415514-33-7): XLogP3 expected higher |
| Quantified Difference | Not directly quantifiable from available data; direction of difference inferred from structural features |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity and TPSA are key determinants of passive membrane permeability and CNS penetration potential; a difference of 0.5–1.0 log units in XLogP3 can translate to a several-fold difference in blood-brain barrier permeation, directly impacting compound selection for CNS versus peripheral target programs.
- [1] PubChem Compound Summary for CID 91814235, N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide. National Center for Biotechnology Information (2025). View Source
